molecular formula C28H39NO7 B2617330 NCGC00380616-01_C28H39NO7_Spiro[2H-furo[2,3-e]isoindole-2,1'(2'H)-naphthalene]-7(3H)-acetic acid, 3',4',4'a,5',6,6',7',8,8',8'a-decahydro-4,6',7'-trihydroxy-2',5',5',8'a-tetramethyl-alpha-(1-methylethyl)-6-oxo-, (alphaS,2R,2'R,6'S,7'R,8'aS)- CAS No. 685141-56-4

NCGC00380616-01_C28H39NO7_Spiro[2H-furo[2,3-e]isoindole-2,1'(2'H)-naphthalene]-7(3H)-acetic acid, 3',4',4'a,5',6,6',7',8,8',8'a-decahydro-4,6',7'-trihydroxy-2',5',5',8'a-tetramethyl-alpha-(1-methylethyl)-6-oxo-, (alphaS,2R,2'R,6'S,7'R,8'aS)-

Cat. No. B2617330
CAS RN: 685141-56-4
M. Wt: 501.62
InChI Key: JJWKFIISZGZPHY-PTNCSMPOSA-N
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Description

The compound is a group of stereoisomers with the chemical formula C23H31NO4 . It is also known as Spiro [2H-furo [2,3-E]isoindole-2,1’ (2’H)-naphthalen]-6 (3H)-one, 3’,4’,4’a,5’,6’,7,7’,8,8’,8’a-decahydro-4,6’-dihydroxy-2’,5’,5’,8’a-tetramethyl-, (2R,2’R,4a’S,6’R,8a’S)- .


Molecular Structure Analysis

The compound has a molecular formula of C23H31NO4 . The InChI code for the compound is InChI=1S/C23H31NO4/c1-12-5-6-17-21 (2,3)18 (26)7-8-22 (17,4)23 (12)10-14-16 (25)9-13-15 (19 (14)28-23)11-24-20 (13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3, (H,24,27)/t12-,17+,18-,22+,23-/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a formula weight of 385.5 . It is soluble in DMF, DMSO, Ethanol, and Methanol . The λmax of the compound is 219 nm .

properties

IUPAC Name

(2S)-2-[(2R,3S,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO7/c1-13(2)21(25(34)35)29-12-17-15(24(29)33)9-18(30)16-10-28(36-22(16)17)14(3)7-8-20-26(4,5)23(32)19(31)11-27(20,28)6/h9,13-14,19-21,23,30-32H,7-8,10-12H2,1-6H3,(H,34,35)/t14-,19-,20?,21+,23-,27+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWKFIISZGZPHY-PTNCSMPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(C(CC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(C(C)C)C(=O)O)O)C)O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)[C@@H](C(C)C)C(=O)O)O)(C[C@H]([C@H](C2(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346723
Record name (2S)-3-Methyl-2-[(2R,2'R,6'S,7'R,8a'S)-4,6',7'-trihydroxy-2',5',5',8a'-tetramethyl-6-oxo-3',4',4a',5',6,6',7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-7(3H)-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

685141-56-4
Record name (2S)-3-Methyl-2-[(2R,2'R,6'S,7'R,8a'S)-4,6',7'-trihydroxy-2',5',5',8a'-tetramethyl-6-oxo-3',4',4a',5',6,6',7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-7(3H)-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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